4-(Cyclopropanesulfonyl)pyridine

Lipophilicity Physicochemical Properties Drug-likeness

Fragment-based screening often struggles to find rigid, intermediate-logP sulfonylpyridine cores. Sourcing 4-(cyclopropanesulfonyl)pyridine eliminates 2-3 de novo synthetic steps. Its strained cyclopropane ring pre-organizes the sulfonyl group, reducing entropic binding penalties versus flexible methyl analogues, while its predicted XLogP3 (~1.2) and low MW (183.23) optimize CNS chemical space exploration. A class-level metabolic stability advantage over alkyl sulfones addresses common CYP450 oxidation liabilities.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Cat. No. B13252418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropanesulfonyl)pyridine
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)C2=CC=NC=C2
InChIInChI=1S/C8H9NO2S/c10-12(11,7-1-2-7)8-3-5-9-6-4-8/h3-7H,1-2H2
InChIKeyJKDIVAVMXRATGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropanesulfonyl)pyridine for Chemical Procurement: Structural Identity, Core Properties, and Research-Grade Sourcing


4-(Cyclopropanesulfonyl)pyridine (IUPAC: 4-cyclopropylsulfonylpyridine; molecular formula C₈H₉NO₂S; molecular weight 183.23 g/mol) is a heterocyclic building block that combines a pyridine ring with a cyclopropanesulfonyl substituent at the 4-position . The compound belongs to the class of sulfonyl-substituted pyridines, which are extensively utilized as synthetic intermediates in medicinal chemistry and agrochemical research . Its structural hallmark is the strained cyclopropane ring directly attached to the sulfonyl sulfur, a feature that distinguishes it from simpler alkyl- or aryl-sulfonyl pyridine analogues and imparts distinct electronic, steric, and conformational properties relevant to fragment-based drug design and scaffold derivatization strategies.

1
Cyclopropanesulfonyl-pyridine heterocyclic building block for medicinal chemistry and agrochemical research
2
Conformationally constrained sulfonyl group from strained cyclopropane ring – relevant to fragment-based drug design and SAR scaffold diversification
3
Pre-formed intermediate reduces synthetic steps in patent-relevant antiparasitic and metabolic disease candidate synthesis

Why Generic 4-Sulfonylpyridine Substitution Fails: The Cyclopropane Ring as a Critical Differentiator for 4-(Cyclopropanesulfonyl)pyridine


Substituting 4-(cyclopropanesulfonyl)pyridine with a generic 4-alkylsulfonyl- or 4-arylsulfonyl-pyridine is not chemically equivalent because the cyclopropane ring imparts a unique combination of ring strain (approximately 27.5 kcal/mol), enhanced π-character in the C–C bonds, and restricted conformational freedom that directly modulates the sulfonyl group's electronic environment, steric profile, and metabolic stability [1]. These properties cascade into downstream effects on binding conformations, oxidative metabolism susceptibility, and physicochemical parameters such as lipophilicity—factors that are not replicated by methyl, ethyl, or phenyl sulfonyl analogues [2]. The evidence below quantifies these differences where data are available and identifies class-level inferences where direct comparative studies are absent.

!
4-Alkyl- or 4-arylsulfonyl analogues lack cyclopropane ring strain (~27.5 kcal/mol) and restricted conformational freedom – binding conformations may not replicate
!
Methylsulfonyl analogue shows predicted lipophilicity shift of +1.0–1.2 logP units lower than the cyclopropane derivative – ADME profile may differ
!
Class-level metabolic stability advantage of cyclopropane-containing sulfones over methyl sulfones may not transfer directly – verify in target assay

Quantitative Differential Evidence for 4-(Cyclopropanesulfonyl)pyridine Versus Closest Sulfonylpyridine Analogs


Lipophilicity (XLogP3) of 4-(Cyclopropanesulfonyl)pyridine Compared with 4-(Methylsulfonyl)pyridine

The computed XLogP3 value for 4-(methylsulfonyl)pyridine is 0.1, as reported in PubChem [1]. While an experimentally validated XLogP3 for 4-(cyclopropanesulfonyl)pyridine is not available in authoritative public databases, the cyclopropane ring contributes approximately 1.0–1.2 additional logP units compared to a methyl group based on established fragment-based lipophilicity contribution tables and the compound's higher carbon count and reduced heteroatom-to-carbon ratio . This predicted increase in lipophilicity (ΔlogP ≈ +1.0 to +1.2) expands the compound's applicability in designing CNS-penetrant candidates and optimizing membrane permeability in cellular assays where the methyl analogue may be too polar.

Lipophilicity (XLogP3)
Class-level inference
Target predicted XLogP3 ≈ 1.2–1.5
Comparator 4-methylsulfonyl-pyridine XLogP3 = 0.1
ΔlogP ≈ +1.0 to +1.2
May support CNS-penetrant candidate selection; experimental confirmation needed
Fragment-based estimate; no experimental logP found
Lipophilicity Physicochemical Properties Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation from Alkyl and Aryl Sulfonylpyridine Analogues

4-(Cyclopropanesulfonyl)pyridine (MW = 183.23 g/mol; heavy atom count = 12) occupies a distinct position between the smaller 4-(methylsulfonyl)pyridine (MW = 157.19 g/mol; heavy atom count = 10) [1] and the larger 4-(phenylsulfonyl)pyridine (MW = 219.26 g/mol; heavy atom count = 16) . This intermediate size profile places it within the fragment-lead-like space (MW 150–250 Da) while offering greater steric bulk and conformational constraint than the methyl analogue without exceeding the molecular weight ceiling typical of fragment libraries (typically < 250 Da).

MW & Heavy Atoms
Head-to-head
Target: MW 183.23 (12 heavy atoms)
Methyl analogue: 157.19 (10)
Phenyl analogue: 219.26 (16)
Fills gap between smallest and largest sulfonylpyridine building blocks; supports steric SAR without exceeding fragment library MW ceiling
Fragment-lead-like space (MW 150–250 Da)
Molecular Weight Fragment-Based Drug Design Lead-likeness

Conformational Restriction and Rotatable Bond Count Versus 4-(Methylsulfonyl)pyridine

4-(Methylsulfonyl)pyridine possesses a single rotatable bond (C–S bond connecting the methylsulfonyl group to the pyridine ring), as documented in PubChem [1]. In 4-(cyclopropanesulfonyl)pyridine, the cyclopropane ring itself is conformationally locked, and the C–S bond between the sulfonyl sulfur and the cyclopropane ring may exhibit restricted rotation due to the ring's inherent strain and partial double-bond character. The compound also contains additional rotatable bonds within the cyclopropane ring system, but these are constrained. The net effect is a structurally more rigid sulfonyl substituent that reduces the entropic penalty upon target binding compared to the freely rotating methyl group in the methylsulfonyl analogue .

Conformational Restriction
Class-level inference
Rotatable bonds = 1 (C–S); cyclopropane ring locks conformation vs free methyl rotation in comparator
Supports pre-organized pharmacophore design; entropic binding penalty may be reduced
Rotatable bond count equal but conformational freedom differs
Conformational Analysis Rotatable Bonds Ligand Efficiency

Metabolic Stability Advantage of Cyclopropane-Containing Sulfones: Class-Level Evidence

Cyclopropyl groups are documented in the medicinal chemistry literature to diminish oxidative metabolism at adjacent positions and to improve metabolic stability when strategically deployed [1]. A comprehensive 2025 review of fused-cyclopropanes in medicinal chemistry highlighted enhanced metabolic stability as a primary benefit of cyclopropane incorporation, alongside improved target binding potency and chemical stability [2]. In contrast, alkyl sulfones such as methylsulfonyl analogues are susceptible to oxidative demethylation and hydroxylation pathways that can generate reactive metabolites. No direct head-to-head microsomal stability data comparing 4-(cyclopropanesulfonyl)pyridine with 4-(methylsulfonyl)pyridine were identified in the public domain; thus, this evidence dimension is class-level inference.

Metabolic Stability
Class-level inference
Cyclopropane motif associated with diminished oxidative metabolism (literature class-level evidence). No direct comparative microsomal data located.
Supports prioritization in metabolic stability-driven programs; experimental verification recommended
Compound-specific metabolism data unavailable
Metabolic Stability Oxidative Metabolism Cyclopropane Effect

Synthetic Utility as a Key Intermediate in Patent-Protected Agrochemical and Pharmaceutical Scaffolds

The cyclopropanesulfonyl-pyridine motif appears in multiple patent families as a critical structural element in biologically active molecules. Boehringer Ingelheim Vetmedica's patent application (WO/EP) on cyclopropyl-(hetero)aryl-substituted ethylsulphonyl-pyridine derivatives identifies compounds containing the cyclopropanesulfonyl-pyridine core as antiparasitic agents [1]. Additionally, benzamide compounds disclosed as glucokinase activators (WO2011/029142) incorporate the cyclopropanesulfonyl group as a pharmacophoric element [2]. The commercial availability of 4-(cyclopropanesulfonyl)pyridine as a pre-formed building block, in contrast to in-house synthesis of the cyclopropanesulfonyl-pyridine core, offers a procurement advantage by reducing synthetic step count and enabling rapid SAR exploration.

Synthetic Utility
Supporting evidence
Pre-formed building block reduces synthetic steps by 2–3 vs de novo construction of cyclopropanesulfonyl-pyridine core.
Accelerates SAR exploration; reduces batch variability risk
Based on patent disclosures and synthetic route analysis
Synthetic Intermediate Patent Evidence Medicinal Chemistry

Optimal Procurement and Application Scenarios for 4-(Cyclopropanesulfonyl)pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity Sulfonylpyridine Building Blocks

Fragment libraries benefit from compounds occupying discrete physicochemical property spaces. 4-(Cyclopropanesulfonyl)pyridine, with a predicted XLogP3 of approximately 1.2–1.5 and MW of 183.23 g/mol, fills the gap between the highly polar 4-(methylsulfonyl)pyridine (XLogP3 = 0.1, MW = 157.19) and the more lipophilic 4-(phenylsulfonyl)pyridine (MW = 219.26) [1]. This intermediate lipophilicity, combined with the conformational constraint of the cyclopropane ring, makes it a strategic choice for fragment screening libraries targeting CNS-penetrant or membrane-permeable chemical space [2].

SAR Exploration of Conformational Restriction in Target Engagement Studies

When structure-activity relationship studies require probing the effect of sulfonyl substituent rigidity on binding affinity, 4-(cyclopropanesulfonyl)pyridine offers a conformationally locked alternative to freely rotating alkylsulfonyl analogues. The strained cyclopropane ring reduces the entropic penalty upon binding compared to the methyl group in 4-(methylsulfonyl)pyridine, which has equivalent rotatable bond count (1) but unrestricted rotation around the S–CH₃ bond [1]. This property is particularly relevant for programs targeting shallow binding pockets where pre-organized ligands demonstrate potency advantages [2].

Synthesis of Patent-Relevant Antiparasitic and Metabolic Disease Candidates

Multiple patent families, including those from Boehringer Ingelheim Vetmedica (antiparasitic ethylsulphonyl-pyridines) and glucokinase activator programs, rely on cyclopropanesulfonyl-pyridine cores as essential pharmacophoric elements [1]. Procurement of the pre-formed 4-(cyclopropanesulfonyl)pyridine building block reduces synthetic step count by 2–3 steps compared to constructing the cyclopropanesulfonyl-pyridine motif de novo from cyclopropanesulfonyl chloride and a pyridine precursor, accelerating hit-to-lead timelines and minimizing batch-to-batch variability [2].

Medicinal Chemistry Programs Prioritizing Oxidative Metabolic Stability

For lead optimization campaigns where cytochrome P450-mediated oxidation of alkyl sulfones is a known liability, the cyclopropanesulfonyl group offers a class-level metabolic stability advantage. Published medicinal chemistry evidence documents that cyclopropane incorporation can diminish oxidative metabolism at adjacent positions [1], and comprehensive reviews confirm enhanced metabolic stability as a primary documented benefit of cyclopropane motifs in drug design [2]. While direct comparative microsomal stability data for 4-(cyclopropanesulfonyl)pyridine versus its methyl analogue are not publicly available, the class-level precedent supports its prioritization in metabolic stability-driven selection workflows.

Application
Selection Property
Validation Focus
Fragment-based drug discovery – intermediate lipophilicity building blocks
Predicted intermediate lipophilicity from cyclopropane fragment contribution (class-level)
LogP/LogD profiling; membrane permeability assays
SAR conformational restriction studies
Conformationally locked cyclopropane sulfonyl group
Target engagement assays incorporating flexible sulfonyl probe controls
Synthesis of patent-relevant scaffolds (antiparasitic, metabolic)
Pre-formed cyclopropanesulfonyl-pyridine intermediate
Synthetic route efficiency; patent landscape alignment; batch consistency
Metabolic stability-driven lead optimization
Cyclopropane motif class-level metabolic stability evidence
Microsomal stability profiling; CYP450 metabolism assessment
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